3-(Pyrrolidino)phenylboronic acid
Overview
Description
3-(Pyrrolidino)phenylboronic acid is an organic compound with the molecular formula C₁₀H₁₄BNO₂. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique manner, potentially leading to different biological profiles .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been shown to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-(Pyrrolidino)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group. This interaction often involves the formation of reversible covalent bonds with diols and other nucleophiles. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . This localization is essential for its biological activity and can influence its efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidino)phenylboronic acid typically involves the following steps:
Borylation of Aryl Halides: The most common method involves the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂.
Substitution Reaction: The resulting arylboronic ester is then subjected to a substitution reaction with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidino)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It readily participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(Pyrrolidino)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine moiety, making it less versatile in certain reactions.
4-(Pyrrolidino)phenylboronic Acid: Similar structure but with the pyrrolidine group in a different position, which can affect its reactivity and applications.
3-(Morpholino)phenylboronic Acid: Contains a morpholine group instead of pyrrolidine, leading to different chemical properties and applications.
Uniqueness: 3-(Pyrrolidino)phenylboronic acid is unique due to the presence of the pyrrolidine group, which enhances its reactivity and allows for the formation of more complex and diverse molecules. This makes it particularly valuable in the synthesis of biologically active compounds and advanced materials .
Properties
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUVPSZJLNMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923342 | |
Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120347-75-3 | |
Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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